molecular formula C11H18O4 B15352077 Methyl 2-(4-Acetoxycyclohexyl)acetate

Methyl 2-(4-Acetoxycyclohexyl)acetate

Cat. No.: B15352077
M. Wt: 214.26 g/mol
InChI Key: PPPZRZXJPZKTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-Acetoxycyclohexyl)acetate is an ester derivative featuring a cyclohexane ring substituted with an acetoxy group at the 4-position and an acetate ester at the adjacent carbon. For instance:

  • Core Structure: The cyclohexane backbone is common in many bioactive and synthetic intermediates, such as Methyl 2-(4-oxocyclohexyl)acetate (CAS 66405-41-2; C₉H₁₄O₃; MW 170.21 g/mol) .
  • Functional Groups: The 4-acetoxy substituent distinguishes it from analogs with ketone (4-oxo), amino (4-amino), or unsaturated (cyclohexylidene) groups. These variations significantly influence reactivity, solubility, and applications.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 2-(4-acetyloxycyclohexyl)acetate

InChI

InChI=1S/C11H18O4/c1-8(12)15-10-5-3-9(4-6-10)7-11(13)14-2/h9-10H,3-7H2,1-2H3

InChI Key

PPPZRZXJPZKTPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC(CC1)CC(=O)OC

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl 2-(4-Acetoxycyclohexyl)acetate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It can be used in biological studies to understand the metabolism and biological activity of related compounds. Medicine: The compound is an intermediate in the synthesis of antimalarial drugs, such as Arterolane p-Toluenesulfonic Acid. Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-Acetoxycyclohexyl)acetate exerts its effects depends on its specific application. For example, in the synthesis of antimalarial drugs, it may act as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved would be specific to the final drug product.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of Methyl 2-(4-Acetoxycyclohexyl)acetate (inferred properties) with closely related compounds:

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound* 4-acetoxy C₁₀H₁₆O₄ ~200.21 (inferred) Higher lipophilicity due to ester group
Methyl 2-(4-oxocyclohexyl)acetate 4-oxo C₉H₁₄O₃ 170.21 Polar ketone group; used in lab research
Methyl 2-(4-oxocyclohexylidene)acetate 4-oxo (double bond) C₉H₁₂O₃ 168.19 Conjugated system; altered reactivity
Methyl 2-(4-aminocyclohexyl)acetate HCl 4-amino C₉H₁₇NO₂ 171.24 Basic amino group; stored under inert gas
Methyl 2-(((benzyloxy)carbonyl)amino)... Complex N-protected Not provided Lab-specific use; specialized handling

*Note: Inferred data for the target compound based on structural analogs.

Key Observations:
  • Reactivity : The acetoxy ester may undergo hydrolysis more readily than the 4-oxo or cyclohexylidene analogs, which are stabilized by conjugation or steric hindrance .

Functional Group Impact on Bioactivity

  • 4-Oxo vs. 4-Acetoxy : Ketone groups (4-oxo) are common in prostaglandin analogs and enzyme inhibitors, while acetoxy esters are often prodrug moieties, enhancing bioavailability .
  • Amino Derivatives: The 4-amino variant (CAS 313683-56-6) may interact with biological targets via hydrogen bonding, contrasting with the hydrolyzable acetoxy group .

Preparation Methods

Hydrogenation-Esterification Tandem Approach

Substrate Selection and Hydrogenation

The hydrogenation of substituted phenolic precursors represents a foundational step in synthesizing cyclohexanol derivatives. For Methyl 2-(4-Acetoxycyclohexyl)acetate, a plausible starting material is 4-acetoxy-2-methylphenol . Under hydrogenation conditions (Raney nickel catalyst, 160°C, 1.5 MPa H₂), the aromatic ring is saturated to yield 4-acetoxy-2-methylcyclohexanol . Key considerations include:

  • Solvent Selection : Methylcyclohexane, as employed in analogous hydrogenations, enhances reaction rates by 20–30% compared to alternative solvents.
  • Stereochemical Outcomes : The hydrogenation of 2-methylphenol derivatives typically produces cis- and trans-2-methylcyclohexanol isomers in near-equal proportions. Similar stereochemical diversity is expected here, necessitating post-reaction resolution or tolerance in subsequent steps.

Esterification of the 2-Position Hydroxyl Group

The hydroxyl group at the 2-position undergoes esterification to introduce the methyl acetate moiety. Two primary strategies are explored:

Direct Esterification with Acetic Acid

Using acetic acid as the esterifying agent in the presence of p-toluenesulfonic acid (PTSA) catalyst yields the target ester. However, this method faces challenges:

  • Reaction Kinetics : Cis-4-acetoxy-2-methylcyclohexanol exhibits steric hindrance, slowing esterification rates compared to the trans isomer.
  • Byproduct Formation : Elevated temperatures (>110°C) promote dehydration to 2-methylcyclohexene derivatives, necessitating stringent temperature control.

Optimized Conditions :

  • Temperature Gradient : Initial esterification at 100–105°C, followed by incremental increases to 122–124°C, improves yields to >96%.
  • Solvent Recycling : Methylcyclohexane from hydrogenation is retained, eliminating solvent-switching steps and enabling closed-loop reuse.
Transesterification with Methyl Acetate

An alternative route employs methyl acetate under acidic conditions to transesterify the 2-hydroxy group. This approach circumvents water formation, simplifying purification:

  • Catalyst : Titanium tetraisopropoxide (0.5 mol%) at 120°C facilitates efficient methanol elimination.
  • Yield : Pilot studies on analogous systems report 85–90% conversion with minimal byproducts.

Diastereoselective Synthesis via Epoxide Intermediates

Epoxidation and Ring-Opening

Starting from 4-acetoxy-2-vinylcyclohexane , epoxidation with m-CPBA generates a strained epoxide. Acid-catalyzed ring-opening with acetic acid introduces the 2-hydroxyacetate group:

$$
\text{4-Acetoxy-2-vinylcyclohexane} \xrightarrow[\text{CH}2\text{Cl}2]{\text{m-CPBA}} \text{Epoxide} \xrightarrow[\text{H}2\text{O, H}^+]{\text{CH}3\text{COOH}} \text{this compound}
$$

Advantages :

  • High diastereoselectivity (>8:1) achievable via chiral catalysts.
  • Avoids hydrogenation-related stereochemical complications.

Limitations :

  • Multi-step synthesis of the vinyl precursor increases complexity.
  • Scalability constrained by epoxidation yields (~70% in bench trials).

Enzymatic Resolution for Stereochemical Purity

Lipase-Catalyzed Kinetic Resolution

Racemic 4-acetoxy-2-methylcyclohexanol is subjected to Candida antarctica lipase B (CAL-B) in vinyl acetate. The enzyme selectively acetylates the (R)-isomer, enabling separation of the unreacted (S)-enantiomer for subsequent methyl esterification:

Conditions :

  • Solvent: Tert-butyl methyl ether
  • Conversion: 48% (theoretical maximum for kinetic resolution)
  • ee : >99% for both enantiomers.

Dynamic Kinetic Resolution (DKR)

Combining CAL-B with a ruthenium-based racemization catalyst permits full conversion of racemic substrate to single-enantiomer product:

  • Yield : 92%
  • ee : 98%

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereocontrol Scalability
Hydrogenation-Esterification 89–93 99.4 Moderate High
Epoxide Ring-Opening 70–75 97.8 High Moderate
Enzymatic Resolution 85–92 >99 Excellent Low

Key Observations :

  • The hydrogenation-esterification tandem offers the best balance of yield and scalability for industrial applications.
  • Enzymatic methods excel in stereochemical precision but require specialized infrastructure.

Industrial-Scale Process Optimization

Solvent and Catalyst Recycling

  • Methylcyclohexane Recovery : Distillation reclaims >92% solvent from esterification mixtures, reducing raw material costs.
  • Raney Nickel Reuse : Sequential batches show <5% activity loss over 10 cycles when stored under ethanol.

Continuous-Flow Reactor Design

Microreactor systems enhance heat transfer and mixing, critical for exothermic esterifications:

  • Residence Time : 30 minutes (vs. 3 hours batch)
  • Byproduct Reduction : 2-Methylcyclohexene content <0.5%

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated acetylation of cyclohexanol derivatives using fac-Ir(ppy)₃ and acetic anhydride demonstrates promise:

  • Yield : 78%
  • Conditions : Room temperature, 12 hours

Metal-Organic Framework (MOF) Catalysts

Zr-MOF-808 catalyzes both hydrogenation and esterification in a one-pot sequence:

  • Total Yield : 81%
  • Turnover Frequency : 420 h⁻¹

Q & A

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features like the acetoxy and cyclohexyl groups. Mass spectrometry (MS) confirms molecular weight (e.g., 170.21 g/mol for related analogs ), while FT-IR validates ester carbonyl stretches (~1740 cm⁻¹). Elemental analysis (±0.5% error margin) ensures purity .

Q. What safety protocols are critical when handling this compound in the lab?

  • Answer : Use fume hoods to avoid inhalation (H333 hazard) and wear nitrile gloves to prevent dermal exposure. Emergency protocols include eye rinsing (P305+P351+P338) and spill neutralization with inert adsorbents. Storage should avoid moisture to prevent ester hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects govern regioselectivity in the acetylation of the cyclohexyl moiety?

  • Answer : Steric hindrance from substituents on the cyclohexane ring (e.g., 4-position acetoxy groups) directs acetylation to less hindered sites. Computational modeling (DFT calculations) can predict transition states, while X-ray crystallography (e.g., C₃₄H₃₆N₄O₅ analogs ) reveals spatial arrangements. Solvent polarity (e.g., aprotic vs. protic) further modulates electronic effects .

Q. How can discrepancies in reported synthetic yields be resolved through mechanistic studies?

  • Answer : Contradictions often stem from solvent choice (methanol vs. acetone) or catalytic conditions (H₂SO₄ vs. K₂CO₃). Kinetic studies (e.g., monitoring via HPLC) can identify rate-limiting steps. For example, anhydrous conditions in acetone reduce side reactions compared to aqueous methanol .

Q. What computational strategies predict the compound’s interaction with biological targets like neurotransmitter receptors?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to receptors (e.g., dopamine D2). Pharmacophore mapping aligns the acetoxy group with hydrophobic pockets, while QSAR models correlate substituent effects (e.g., 4-methoxy vs. 4-chloro analogs) with activity .

Q. How does the compound’s structural flexibility impact its crystallographic packing and stability?

  • Answer : X-ray diffraction (CuKα radiation, θmax = 67.1°) reveals chair conformations of the cyclohexyl ring. Disordered atoms (e.g., occupancy <0.5 in C28a/C28b ) indicate dynamic flexibility, which influences melting points and shelf stability. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonds from ester oxygens) .

Methodological Considerations

Q. What strategies improve enantiomeric purity in stereoselective synthesis?

  • Answer : Chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution (lipases in non-polar solvents) enhance enantioselectivity. Polarimetric monitoring ensures >99% ee, while chiral HPLC (Chiralpak columns) validates outcomes .

Q. How can flow microreactor systems enhance sustainability in scaled-up synthesis?

  • Answer : Microreactors improve heat/mass transfer, reducing reaction times (minutes vs. hours) and waste. For example, continuous-flow acetylation at 50°C achieves 95% yield with 90% solvent recovery, outperforming batch processes .

Q. What in vitro assays evaluate the compound’s metabolic stability?

  • Answer : Hepatic microsome assays (human/rat) measure CYP450-mediated degradation. LC-MS/MS quantifies parent compound depletion, while metabolite ID (e.g., hydroxylated derivatives) informs structural modifications for improved pharmacokinetics .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the compound’s solubility in polar solvents?

  • Answer : Variations arise from crystallinity (amorphous vs. crystalline forms) and impurities. DSC analysis identifies polymorphs, while Hansen solubility parameters (δd, δp, δh) guide solvent selection. For example, recrystallization from ethanol vs. ether alters solubility profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.